Ethyl 2-{[(4-benzylpiperidin-1-yl)carbonothioyl]amino}benzoate
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Overview
Description
Ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate is a complex organic compound with a molecular formula of C22H26N2O2S This compound is known for its unique structure, which includes a benzylpiperidine moiety and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperidine with ethyl 2-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often require a solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate can be scaled up using similar synthetic routes. Large-scale reactors and automated systems are employed to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
Ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate can be compared with other similar compounds such as:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent.
Ethyl 1-benzylpiperidine-4-carboxylate: Used in the synthesis of pharmaceuticals.
Piperidine derivatives: Widely studied for their pharmacological applications.
The uniqueness of ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate lies in its specific structure, which combines the properties of both benzylpiperidine and benzoate ester, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H26N2O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O2S/c1-2-26-21(25)19-10-6-7-11-20(19)23-22(27)24-14-12-18(13-15-24)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,23,27) |
InChI Key |
OOFMFZNLBFYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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